2,4-Dibromobenzenethiol

Description

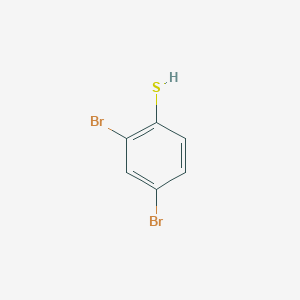

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAYUKHUMFQDAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577377 | |

| Record name | 2,4-Dibromobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70009-86-8 | |

| Record name | 2,4-Dibromobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 2,4-Dibromobenzenethiol

The synthesis of this compound is most effectively achieved through precursor-based methods, primarily starting from commercially available dibromobenzene derivatives.

Precursor-Based Synthesis from Dibromobenzene Derivatives

A robust and widely applicable method for the synthesis of this compound involves the diazotization of 2,4-dibromoaniline (B146533), followed by a Sandmeyer-type reaction with a sulfur nucleophile. This multi-step process begins with the conversion of the primary aromatic amine group of 2,4-dibromoaniline into a diazonium salt. This is typically achieved by treatment with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. saskoer.caorganic-chemistry.org

The resulting diazonium salt is then subjected to a nucleophilic substitution reaction where the diazonium group is displaced by a sulfur-containing reagent. A common and effective reagent for this transformation is potassium ethyl xanthate (KEX). wikipedia.org The reaction with potassium ethyl xanthate yields an intermediate S-(2,4-dibromophenyl) O-ethyl dithiocarbonate, which upon basic hydrolysis, furnishes the desired this compound.

A plausible reaction scheme is outlined below:

Step 1: Diazotization of 2,4-Dibromoaniline

2,4-Dibromoaniline is treated with sodium nitrite and hydrochloric acid to form 2,4-dibromobenzenediazonium chloride.

Step 2: Xanthate Formation

The diazonium salt is reacted with potassium ethyl xanthate to yield S-(2,4-dibromophenyl) O-ethyl dithiocarbonate.

Step 3: Hydrolysis

The dithiocarbonate intermediate is hydrolyzed with a base, such as sodium hydroxide (B78521), followed by acidification to produce this compound.

This pathway is advantageous due to the ready availability of the starting material, 2,4-dibromoaniline, and the generally high yields of the Sandmeyer reaction. nih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivities

While the Sandmeyer reaction starting from 2,4-dibromoaniline is the most documented and practical approach, other potential synthetic routes could be envisioned, such as direct thionation of 2,4-dibromophenol (B41371) or nucleophilic aromatic substitution on 1,2,4-tribromobenzene. However, these alternative routes often suffer from lower selectivity and harsher reaction conditions.

The direct thionation of phenols can lead to a mixture of products and requires high temperatures and specialized reagents. Nucleophilic aromatic substitution on highly halogenated benzenes typically requires forcing conditions and can result in a mixture of regioisomers, making the isolation of the desired this compound challenging.

In contrast, the Sandmeyer approach offers high regioselectivity, as the position of the thiol group is predetermined by the amino group in the precursor. The efficiency of the Sandmeyer reaction is generally good, with yields for similar transformations often reported in the range of 60-80%. The primary challenges lie in the careful control of the reaction temperature during diazotization to prevent the premature decomposition of the diazonium salt and in the purification of the final product.

Functionalization and Derivatization Approaches for this compound

The thiol group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives. The sulfur atom can act as a potent nucleophile, readily reacting with various electrophiles.

Synthesis of Thioether and Sulfide Derivatives

The formation of thioethers (or sulfides) is a common derivatization of thiols. This compound can be readily converted to its corresponding thioether derivatives through S-alkylation reactions. In a typical procedure, the thiol is first deprotonated with a suitable base, such as sodium hydroxide or cesium bicarbonate, to form the more nucleophilic thiolate anion. nih.gov This thiolate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to furnish the desired thioether. nih.gov

General Reaction for Thioether Synthesis:

This compound + Base → 2,4-Dibromobenzenethiolate

2,4-Dibromobenzenethiolate + Alkyl Halide → 2,4-Dibromophenyl Alkyl Thioether

The choice of base and solvent can influence the reaction rate and yield. For instance, the use of cesium bicarbonate in acetonitrile (B52724) has been reported as an effective system for the regioselective alkylation of similar phenolic compounds. digitellinc.com

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl Iodide | Sodium Hydroxide | Ethanol | 2,4-Dibromophenyl Methyl Thioether |

| Benzyl Bromide | Potassium Carbonate | Dimethylformamide (DMF) | Benzyl (2,4-Dibromophenyl) Thioether |

| Ethyl Bromoacetate | Sodium Ethoxide | Ethanol | Ethyl 2-((2,4-Dibromophenyl)thio)acetate |

Formation of Disulfide and Polysulfide Structures

The thiol group of this compound can be readily oxidized to form a disulfide bond, yielding bis(2,4-dibromophenyl) disulfide. This transformation is a common reaction for thiols and can be achieved using a variety of oxidizing agents. Mild oxidizing agents such as air (in the presence of a catalyst), hydrogen peroxide, or iodine are often employed.

General Reaction for Disulfide Formation:

2 * this compound + [Oxidizing Agent] → Bis(2,4-dibromophenyl) disulfide + Byproducts

For instance, the oxidation of sterically hindered thiols has been successfully carried out using manganese dioxide (MnO₂) in dichloromethane (B109758) at room temperature. This method offers a high degree of selectivity for disulfide formation. The resulting disulfide can be a stable crystalline solid, facilitating its purification. The formation of unsymmetrical disulfides is also possible through controlled reaction conditions and the use of specific reagents like diethyl azodicarboxylate (DEAD). mdpi.com

Electrophilic and Nucleophilic Substitutions on the Thiol Moiety

The thiol group of this compound is inherently nucleophilic, especially in its deprotonated thiolate form. This nucleophilicity allows for a range of substitution reactions with various electrophiles.

S-Acylation:

Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) leads to the formation of thioesters (S-acyl derivatives). This reaction is analogous to the acylation of alcohols to form esters. organic-chemistry.org

General Reaction for S-Acylation:

This compound + Acyl Chloride + Base → S-(2,4-Dibromophenyl) thioacetate (B1230152) + Base·HCl

S-Alkylation:

As discussed in section 2.2.1, the reaction with alkyl halides is a primary example of nucleophilic substitution on the thiol moiety, leading to thioethers.

Regioselective Transformations of Bromine Substituents

The ability to selectively functionalize one of the two bromine atoms on the this compound ring is crucial for the synthesis of complex, highly substituted aromatic compounds. The reactivity of the bromine at the C2 position (ortho to the thiol) versus the C4 position (para to the thiol) is influenced by steric hindrance and electronic effects, which can be exploited in various cross-coupling and metal-halogen exchange reactions.

Research into non-symmetric dibromobenzenes indicates that regioselectivity in cross-coupling reactions is often governed by the specific reaction conditions and the nature of the substituents. rsc.org While steric hindrance at the ortho position (C2) might suggest preferential reaction at the less hindered C4 position, electronic effects from the thiol group and the directing influence of certain catalysts or reagents can alter this outcome. rsc.orglookchem.com

For instance, in Suzuki cross-coupling reactions, the choice of palladium catalyst and ligands can fine-tune the selectivity. rsc.org Similarly, halogen-metal exchange reactions, often utilizing organolithium or Grignard reagents, are highly sensitive to the substitution pattern on the benzene (B151609) ring. lookchem.com Studies on related 1,2,5-tribromobenzenes have shown that the use of reagents like isopropylmagnesium chloride can lead to regioselective metal-halogen exchange, with the substitution site being influenced by the nature of other substituents on the ring. lookchem.com In the context of this compound, the thiol group can act as a directing group, potentially favoring the functionalization of the adjacent C2 bromine under specific conditions.

The following table summarizes factors influencing regioselectivity in analogous dibromoarene systems, which can be extrapolated to predict the behavior of this compound.

| Reaction Type | Controlling Factor | Predicted Outcome for this compound | Reference |

|---|---|---|---|

| Suzuki Cross-Coupling | Steric Hindrance | Preferential reaction at the less hindered C4-Br | rsc.org |

| Suzuki Cross-Coupling | Directing Groups (e.g., adjacent alkene) | Reactivity can be directed to the C2-Br, overriding steric effects. | rsc.orgoregonstate.edu |

| Halogen-Metal Exchange (i-PrMgCl) | Substituent Electronic Effects | The electron-donating nature of the thiol may influence the acidity of adjacent protons and the stability of the resulting organometallic species, affecting which bromine is exchanged. | lookchem.com |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-Withdrawing Nature of the Ring | In highly electron-deficient systems, selective mono-substitution can be achieved before disubstitution occurs. | nih.gov |

Advanced Synthetic Techniques in this compound Chemistry

Modern synthetic chemistry offers powerful tools to improve the efficiency, selectivity, and environmental footprint of chemical transformations. Microwave-assisted synthesis and advanced catalytic methods are particularly relevant to the functionalization of this compound.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry, valued for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. mdpi.com This technology utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to reaction rates that are orders of magnitude faster than those achieved with conventional heating methods. researchgate.netumt.edu.my

For a molecule like this compound, MAOS can be applied to a wide range of transformations. Cross-coupling reactions such as Suzuki, Heck, and Sonogashira, which are used to functionalize the bromine substituents, are frequently accelerated under microwave conditions. researchgate.netcem.com Similarly, nucleophilic substitution reactions involving the thiol group can be driven to completion in minutes rather than hours. The use of microwave irradiation can also enable the use of greener solvents or even solvent-free conditions, further improving the sustainability of the synthetic protocol. mdpi.comcem.com

| Reaction Type | Conventional Heating (Typical) | Microwave-Assisted Synthesis (Typical) | Advantages of MAOS | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 6-24 hours | 5-30 minutes | Drastic reduction in reaction time, often higher yields, cleaner reaction profiles. | researchgate.netcem.com |

| Heterocycle Synthesis | 8-48 hours | 10-60 minutes | Rapid access to complex scaffolds, potential for novel reactivity. | mdpi.com |

| Nucleophilic Substitution | Several hours | Minutes | Increased reaction rate, improved yields. | umt.edu.my |

Catalytic Methodologies in Thiol Functionalization

While the bromine atoms provide handles for C-C bond formation, the thiol group offers a distinct reactive site for introducing a variety of functionalities. Catalytic methods for thiol functionalization are essential for creating C-S bonds in a controlled and efficient manner. Transition metal catalysis, particularly with copper and palladium, is widely used for the S-arylation and S-alkylation of thiols. nih.gov

These reactions typically involve the coupling of the thiol with an aryl halide or alkyl halide. The catalyst facilitates the oxidative addition, transmetalation (if applicable), and reductive elimination steps that constitute the catalytic cycle. The use of specific ligands can modulate the reactivity of the metal center, allowing for the coupling of a wide range of substrates under mild conditions. nih.gov

More recently, photoredox catalysis has emerged as a powerful strategy for C-S bond formation. beilstein-journals.org This approach uses a photocatalyst that, upon excitation by visible light, can initiate a single-electron transfer process to generate radical intermediates. This allows for the functionalization of the thiol group under exceptionally mild conditions, often at room temperature, and with high functional group tolerance. beilstein-journals.org

| Catalytic System | Reaction | Typical Coupling Partner | Key Features | Reference |

|---|---|---|---|---|

| Copper-Catalyzed | S-Arylation | Aryl Iodides, Aryl Bromides | Cost-effective, robust for many substrates. | nih.gov |

| Palladium-Catalyzed | S-Arylation / S-Alkylation | Aryl Halides, Alkyl Halides | High efficiency, broad substrate scope, tunable with ligands. | nih.gov |

| Nickel-Catalyzed | C-S Coupling | Aryl Halides | Earth-abundant catalyst, unique reactivity profiles. | beilstein-journals.org |

| Photoredox Catalysis | C-S Bond Formation | Alkyl/Aryl Radicals | Extremely mild conditions (visible light, room temp), high functional group tolerance. | beilstein-journals.org |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Reaction Profiles of 2,4-Dibromobenzenethiol in Organic Transformations

The reaction profile of this compound is characterized by the distinct reactivity of its thiol group and bromine atoms, each participating in a variety of organic transformations.

The thiol group (-SH) of this compound is nucleophilic and can participate in a range of reactions. The sulfur atom, with its lone pairs of electrons, can act as a potent nucleophile, particularly in its deprotonated thiolate form.

One of the primary reactions of the thiol group is its conversion into a thiolate anion (ArS⁻) in the presence of a base. This thiolate is a strong nucleophile and can readily participate in nucleophilic substitution reactions. ibchem.com For instance, it can react with alkyl halides to form thioethers (sulfides) via an SN2 mechanism. shout.education

The nucleophilicity of the thiolate can be influenced by the electronic effects of the bromine substituents on the aromatic ring. The electron-withdrawing nature of the bromine atoms can decrease the basicity of the thiolate, yet it remains a soft and highly effective nucleophile, a principle explained by the Hard and Soft Acids and Bases (HSAB) theory. nih.gov

A summary of representative nucleophilic reactions of the thiol group is presented in the table below.

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl Halide (R-X) | Thioether (Ar-S-R) |

| Acylation | Acyl Halide (RCOCl) | Thioester (Ar-S-COR) |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct |

This table provides a generalized overview of the nucleophilic reactivity of the thiol group in this compound.

The two bromine atoms on the benzene (B151609) ring are key to the utility of this compound in constructing more complex molecular architectures through cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are fundamental in forming carbon-carbon and carbon-heteroatom bonds. eie.grwikipedia.org

The bromine atoms on the aromatic ring can be substituted by various nucleophiles, leading to a range of derivatives. smolecule.com The positions of the bromine atoms (ortho and para to the thiol group) can lead to regioselective reactions. In some cross-coupling reactions of di-substituted arenes, selectivity can be achieved by fine-tuning reaction conditions such as the choice of ligand and base. For instance, in reactions of 2,4-dichloroarenes, specific ligand and base combinations have been shown to favor coupling at the 2-position. incatt.nl While this specific example involves chlorine, similar principles of selectivity can apply to dibromo compounds.

Common cross-coupling reactions involving aryl bromides include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, alkynyl, and amino groups.

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Conditions | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | Palladium Catalyst, Base | C-C |

| Heck | Alkene | Palladium Catalyst, Base | C-C |

| Sonogashira | Terminal Alkyne | Palladium/Copper Catalyst, Base | C-C (alkynyl) |

| Buchwald-Hartwig | Amine | Palladium Catalyst, Base | C-N |

This table illustrates the versatility of the bromine substituents in this compound in various cross-coupling reactions.

The thiol group of this compound can undergo both oxidation and reduction reactions, providing pathways to other sulfur-containing functional groups.

Oxidation: The thiol group is susceptible to oxidation by various oxidizing agents. Mild oxidation, for instance with iodine (I₂) or air, can lead to the formation of the corresponding disulfide (2,4-dibromophenyl disulfide). Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄), can oxidize the thiol group to a sulfonic acid (Ar-SO₃H). smolecule.com

Reduction: While the thiol group itself is already in a reduced state, the bromine atoms on the aromatic ring can be reduced. smolecule.com Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can potentially lead to the removal of the bromine atoms, yielding bromobenzenethiol or even benzenethiol (B1682325), depending on the reaction conditions. The selective reduction of one nitro group in dinitrobenzene compounds in the presence of a halogen has been demonstrated, suggesting that selective reduction of a bromo group in this compound might be possible under specific catalytic conditions. google.com

| Transformation | Reagent/Condition | Product Functional Group |

| Mild Oxidation | I₂, Air | Disulfide (Ar-S-S-Ar) |

| Strong Oxidation | H₂O₂, KMnO₄ | Sulfonic Acid (Ar-SO₃H) |

| Reduction of Bromine | Catalytic Hydrogenation | Bromobenzenethiol/Benzenethiol |

This table summarizes the common oxidation and reduction pathways for the functional groups present in this compound.

Investigation of Reaction Mechanisms Involving this compound

The elucidation of reaction intermediates and transition states provides insight into the reaction pathway. For many reactions involving this compound, the proposed mechanisms are based on well-established principles of organic chemistry. masterorganicchemistry.commatanginicollege.ac.in

In nucleophilic substitution reactions at the thiol group, the formation of a thiolate anion is a key intermediate. The subsequent reaction with an electrophile proceeds through a transition state where the new bond is forming as the old bond is breaking. ibchem.com

For cross-coupling reactions, the mechanism typically involves a catalytic cycle with a transition metal, such as palladium. The key steps in this cycle are oxidative addition, transmetalation, and reductive elimination. wikipedia.org Intermediates in these cycles include organopalladium species.

In nucleophilic aromatic substitution reactions, where a bromine atom is replaced, the mechanism can proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is influenced by the electron-withdrawing groups on the aromatic ring. Kinetic studies of the reaction of 2,4-dinitrobenzene derivatives with nucleophiles have provided evidence for the formation of such intermediates and have shown that the rate-determining step can be either the formation of the intermediate or the departure of the leaving group, depending on the specific reactants and solvent. ccsenet.org

Kinetic studies, which measure the rate of a reaction, and thermodynamic studies, which consider the energy changes, are essential for a complete understanding of reaction mechanisms. askfilo.comyoutube.comdoubtnut.com The rate law of a reaction, determined experimentally, provides information about the species involved in the rate-determining step. msu.edu

For a bimolecular nucleophilic substitution reaction (SN2) at the thiol sulfur, the rate law would typically be second order, depending on the concentrations of both the thiolate and the electrophile.

Rate = k[ArS⁻][Electrophile]

For SN1 type reactions, which are less common for thiols, the rate would be first order, depending only on the concentration of the substrate. msu.edu

Kinetic investigations of the reactions of various benzenethiolate (B8638828) anions have shown that these reactions often follow pseudo-first-order or second-order kinetics, depending on the reaction conditions. nih.gov The Brønsted-type plots from these studies provide insights into the degree of bond formation in the transition state. nih.gov

Thermodynamic data, such as enthalpy (ΔH) and entropy (ΔS) of reaction, can predict the spontaneity and equilibrium position of a reaction. youtube.com For example, the formation of strong C-S or C-C bonds in nucleophilic substitution and cross-coupling reactions, respectively, is generally thermodynamically favorable.

Stereochemical and Regiochemical Control in Transformations

There is a lack of specific studies focusing on the use of this compound as a controlling agent for stereochemistry or regiochemistry in chemical transformations. The principles of stereocontrol and regiocontrol are fundamental in organic synthesis, often guided by the steric and electronic properties of catalysts, ligands, or reactants. However, the influence of the dibromo-substituted phenylthiol motif in directing the spatial arrangement or the specific site of a chemical reaction on a substrate has not been a subject of detailed investigation in the accessible literature.

Catalytic Applications and Roles of this compound

The catalytic utility of this compound, either as a primary catalyst or as a ligand in a catalytic system, is not well-documented.

Participation in Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often as soluble metal complexes. Thiols and their derivatives can serve as ligands for transition metals, influencing the catalytic activity and selectivity of the resulting complexes. However, specific examples of this compound being employed as a ligand in homogeneous catalytic reactions, such as cross-coupling, hydrogenation, or hydroformylation, were not found in the surveyed literature. The electronic effects of the two bromine substituents on the phenyl ring could theoretically modulate the properties of a metal center, but such applications have not been reported.

Contributions to Heterogeneous Catalytic Systems

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. This often involves immobilizing a catalytically active species onto a solid support. While thiols can be used to functionalize surfaces or create self-assembled monolayers on metal nanoparticles, there is no specific research detailing the use of this compound in the preparation or function of heterogeneous catalysts.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the 2,4-Dibromobenzenethiol molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the thiol proton (-SH) and the three aromatic protons. The thiol proton typically appears as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The aromatic region will display a characteristic splitting pattern dictated by the substitution on the benzene (B151609) ring.

H-3: This proton is situated between two bromine atoms and is expected to be a doublet.

H-5: This proton is adjacent to a bromine atom and the thiol group and will likely appear as a doublet of doublets.

H-6: This proton is ortho to the thiol group and will present as a doublet.

The electron-withdrawing nature of the bromine atoms and the electron-donating character of the thiol group influence the precise chemical shifts of these protons.

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will exhibit six distinct signals, corresponding to the six carbon atoms of the benzene ring. nih.govlibretexts.org The chemical shifts are influenced by the attached substituents. oregonstate.eduwisc.edu The carbons bonded to the bromine atoms (C-2 and C-4) will be shifted downfield. The carbon attached to the thiol group (C-1) will also have a characteristic chemical shift. The remaining three carbons (C-3, C-5, and C-6) will appear at chemical shifts typical for aromatic carbons, with their exact positions influenced by the neighboring substituents. libretexts.org

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity |

| C1-SH | Variable (broad singlet) | ~130-135 | - |

| C2-Br | - | ~120-125 | - |

| C3-H | ~7.7 | ~135-140 | Doublet |

| C4-Br | - | ~115-120 | - |

| C5-H | ~7.4 | ~130-135 | Doublet of Doublets |

| C6-H | ~7.2 | ~128-132 | Doublet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the substitution pattern of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. youtube.com For this compound, COSY would show cross-peaks between adjacent aromatic protons, specifically between H-5 and H-6, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edulibretexts.org This allows for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum by correlating it to its attached proton signal from the ¹H NMR spectrum (i.e., C-3 to H-3, C-5 to H-5, and C-6 to H-6). columbia.edu

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of this compound. The presence of two bromine atoms creates a distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum will appear as a characteristic triplet (M, M+2, M+4) with an intensity ratio of approximately 1:2:1. docbrown.info HRMS can confirm the exact masses of these isotopic peaks to within a few parts per million (ppm), providing unequivocal confirmation of the chemical formula C₆H₄Br₂S.

Expected HRMS Data for C₆H₄Br₂S

| Isotopic Composition | Calculated m/z |

| [C₆H₄⁷⁹Br₂S]⁺ | 265.8427 |

| [C₆H₄⁷⁹Br⁸¹BrS]⁺ | 267.8407 |

| [C₆H₄⁸¹Br₂S]⁺ | 269.8386 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For this compound, ESI-MS would likely be performed in the negative ion mode. The acidic thiol proton can be easily lost to form the thiolate anion [M-H]⁻. This technique is highly sensitive and can be used to confirm the molecular weight and assess the purity of the compound.

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For this compound, both gas and liquid chromatography are applicable for its separation from reaction mixtures and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. nih.govmdpi.com For a moderately polar compound like this compound, a reversed-phase HPLC method would be suitable. This typically involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). mdpi.com Detection is commonly achieved using a UV detector, as the benzene ring will absorb UV light. This method can be used to determine the purity of a sample and to quantify its concentration.

Gas Chromatography (GC): Given that this compound is a volatile compound, Gas Chromatography is also a highly effective method for its analysis. analyticaltoxicology.com The sample is vaporized and injected into a column, typically a capillary column with a nonpolar or moderately polar stationary phase. analyticaltoxicology.com The components are separated based on their boiling points and interaction with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS), which allows for both separation and identification of the components in a mixture, providing a powerful tool for purity assessment and trace analysis. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, GC separates the compound from a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a molecular fingerprint for identification.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Expected Value/Characteristic |

| Retention Time (tR) | Dependent on column and conditions |

| Molecular Ion [M]+ | Presence of isotopic cluster for C6H4Br2S+ |

| Key Fragmentation Pathways | Loss of H, SH, Br, and combinations thereof |

Note: This table is based on general principles of mass spectrometry for similar compounds, as specific literature data for this compound is not available.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography is a versatile analytical technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. For a compound like this compound, reversed-phase HPLC would be a common approach, where a nonpolar stationary phase is used with a polar mobile phase.

Detection can be achieved through various methods:

UV Detection: this compound is expected to absorb ultraviolet (UV) light due to its aromatic ring. A UV detector would measure this absorbance, allowing for its detection and quantification.

Diode-Array Detection (DAD): A DAD provides UV-visible spectra of the eluting peaks, offering more specific information about the compound's identity than a single-wavelength UV detector.

Mass Spectrometry (MS) Detection: Interfacing HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity, offering mass-to-charge ratio information of the eluting compound, which is invaluable for definitive identification.

Table 2: Anticipated HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV at ~254 nm, DAD, or MS |

| Retention Time (tR) | Dependent on specific method parameters |

Note: The conditions presented are typical for aromatic thiols and would require optimization for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to nonpolar bonds and can provide information about the molecular backbone and symmetry.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group/Vibration | Expected IR Absorption (cm-1) | Expected Raman Shift (cm-1) |

| S-H stretch | 2550-2600 (weak) | 2550-2600 (strong) |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| C=C aromatic ring stretch | 1450-1600 | 1450-1600 |

| C-Br stretch | 500-700 | 500-700 |

| C-S stretch | 600-800 | 600-800 |

Note: The wavenumbers are approximate and can be influenced by the specific chemical environment and sample phase.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding the molecule's conformation and packing in the crystal lattice. As of now, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation Approaches

General information about these computational methods cannot be provided as it would violate the explicit instruction not to introduce information that falls outside the scope of 2,4-Dibromobenzenethiol.

Prediction and Interpretation of Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules like this compound. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. This calculated spectrum is a crucial aid in the assignment of experimental spectral bands to specific molecular vibrations.

For substituted benzene (B151609) derivatives, DFT calculations have been successfully employed to achieve a detailed understanding of their vibrational modes. nih.gov For instance, studies on structurally related compounds such as 2-bromo-4-chlorotoluene (B1197611) and 2,6-dibromo-4-nitroaniline (B165464) have demonstrated the accuracy of DFT methods, like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), in predicting vibrational frequencies. nih.govnih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. nih.goviarjset.com

The vibrational assignments for a molecule like this compound would involve identifying the characteristic frequencies for its functional groups. Key vibrational modes would include:

S-H Stretching: The thiol group (S-H) stretching vibration is typically observed in the infrared spectrum. For substituted benzenethiols, this band can be influenced by intermolecular association. cdc.gov

C-S Stretching: The stretching vibration of the carbon-sulfur bond.

C-Br Stretching: The stretching vibrations associated with the two carbon-bromine bonds.

Aromatic Ring Vibrations: C-C stretching, C-H stretching, and in-plane and out-of-plane bending modes of the benzene ring.

The table below shows an example of theoretical versus experimental vibrational frequencies for a similar molecule, 2,6-dibromo-4-nitroaniline, as determined by DFT calculations. A similar analysis for this compound would provide a comprehensive understanding of its spectroscopic signature. nih.gov

| Data Table: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2,6-dibromo-4-nitroaniline nih.gov | ||

| Vibrational Mode Assignment | Experimental Frequency (FT-IR) | Calculated Frequency (DFT/B3LYP/6-31G)* |

| NH₂ asymmetric stretch | 3487 | 3501 |

| NH₂ symmetric stretch | 3375 | 3389 |

| C-H stretch | 3105 | 3112 |

| Aromatic C-C stretch | 1599 | 1605 |

| NH₂ scissoring | 1560 | 1568 |

| NO₂ asymmetric stretch | 1520 | 1529 |

| NO₂ symmetric stretch | 1340 | 1347 |

| C-N stretch | 1285 | 1291 |

| C-Br stretch | 620 | 625 |

| C-Br stretch | 545 | 550 |

This table is interactive. Users can sort columns by clicking on the headers.

In addition to vibrational spectra, computational methods like Time-Dependent DFT (TD-DFT) can predict electronic spectra (UV-Vis), providing insights into the electronic transitions within the molecule. nih.govnih.gov Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation and assignment of experimental NMR data. researchgate.netasianresassoc.org

Theoretical Elucidation of Reaction Mechanisms and Catalytic Cycles

Theoretical chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This allows for a detailed elucidation of reaction mechanisms involving this compound, both as a reactant and as a product. Given its structure as an aryl halide and a thiophenol, it can participate in various reactions, such as cross-coupling reactions.

Computational studies have been extensively used to investigate the mechanisms of copper-catalyzed Ullmann-type reactions, which are relevant for forming C-S bonds using aryl halides and thiols. acs.orgmdpi.com Theoretical investigations help to distinguish between several proposed mechanisms, including:

Oxidative Addition/Reductive Elimination

Single Electron Transfer (SET)

Halogen Atom Transfer (HAT) acs.org

For the copper-catalyzed S-arylation of thiophenols with aryl halides, systematic theoretical studies have provided evidence supporting a Halogen Atom Transfer (HAT) mechanism as the most favorable pathway. acs.org In this mechanism, a halogen atom is transferred from the aryl halide to a Cu(I) center, forming a Cu(II) intermediate and an aryl radical. This is followed by a rapid attack of the aryl radical on the thiophenolato ligand to yield the final product. acs.org DFT calculations have shown that the reactivity trend of aryl halides (ArI > ArBr > ArCl) observed experimentally is consistent with the calculated energy barriers for the HAT mechanism. acs.org

The table below outlines the key steps in a proposed catalytic cycle for a generic copper-catalyzed S-arylation reaction, which could be modeled for this compound.

| Data Table: Key Steps in a Theoretical Catalytic Cycle |

| Step |

| 1. Catalyst Activation |

| 2. Halogen Atom Transfer (HAT) |

| 3. C-S Bond Formation |

| 4. Product Release & Catalyst Regeneration |

This table is interactive. Users can filter steps based on keywords.

By modeling these reaction pathways for this compound, computational studies can predict its reactivity, the influence of different catalysts and ligands, and the potential for side reactions. mdpi.comacs.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. nih.gov These models are built by developing mathematical equations that relate calculated molecular descriptors (representing electronic, steric, and topological features) to experimentally measured properties.

For a compound like this compound, QSPR models can be developed to predict a wide range of properties, including boiling point, solubility, and partition coefficients. This is particularly valuable for filling data gaps where experimental data is unavailable. nih.govresearchgate.net

In the context of brominated aromatic compounds, QSPR and Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied. For example, QSAR models have been developed to predict the endocrine-disrupting potencies of various brominated flame retardants. nih.gov These models use theoretical molecular descriptors to create predictive equations that can be used to screen new or uncharacterized compounds. nih.gov Similarly, Nano-QSPR models have been used to predict the adsorption energies of brominated and chlorinated dioxins on fullerene surfaces, demonstrating the broad applicability of this approach. nih.govbeilstein-journals.org

The development of a QSPR model involves several key steps:

Data Set Collection: Assembling a set of structurally diverse but related compounds with reliable experimental data for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the data set.

Model Development: Using statistical methods, such as multiple linear regression, to select the most relevant descriptors and build a predictive model.

Validation: Rigorously testing the model's predictive power using internal (e.g., leave-one-out cross-validation) and external validation techniques. nih.gov

For this compound and related brominated benzene derivatives, QSPR can serve as a powerful predictive tool. By leveraging existing data on similar chemicals, robust models can be constructed to estimate key properties, aiding in chemical characterization and risk assessment without the need for extensive experimental testing. nih.govresearchgate.net

Contributions to Materials Science and Polymer Engineering

Incorporation of 2,4-Dibromobenzenethiol into Functional Polymeric Systems

The integration of this compound into polymer chains allows for the precise control of material properties, leading to the development of high-performance polymers with enhanced functionalities.

The synthesis of thiol-modified monomers is a crucial first step in incorporating this compound into polymeric structures. The reactive thiol group (-SH) can readily participate in various polymerization reactions, such as thiol-ene click chemistry, which is known for its high efficiency and selectivity. This process involves the reaction of the thiol with a monomer containing a carbon-carbon double bond (an ene).

While specific studies detailing the synthesis of monomers directly from this compound are not extensively documented in publicly available research, the general principles of thiol-ene polymerization provide a framework for its potential application. The process typically involves the radical addition of a thiol to an alkene, often initiated by light (photopolymerization). This method allows for the creation of a diverse range of monomers with specific functionalities. For instance, this compound could be reacted with an allyl-modified precursor to yield a thiol-functionalized monomer. The bromine atoms on the benzene (B151609) ring can then be used for further modifications or to influence the electronic properties of the resulting polymer.

Thiol-ene photopolymerizations are of growing interest for applications such as coatings and dental restoratives due to their unique features. Research into thiol-modified phenol (B47542) derivatives has demonstrated the synthesis of multi-functional thiols via the radical addition of thioacetic acid to allyl-modified precursors, followed by hydrolysis. This approach could theoretically be adapted for this compound to create novel monomers for advanced polymer synthesis.

Polyarylene-based block copolymers are a class of materials known for their excellent thermal and mechanical properties. The incorporation of this compound into these structures can introduce new functionalities. The bromine atoms on the benzene ring of this compound can serve as reactive sites for cross-coupling reactions, such as Suzuki or Stille coupling. These reactions are powerful tools for forming carbon-carbon bonds and can be used to link different polymer blocks together, creating well-defined block copolymer architectures.

Fabrication of Organic Electronic Materials with Tailored Properties

Organic electronic materials are at the forefront of next-generation technologies such as flexible displays, solar cells, and sensors. The electronic properties of these materials are highly dependent on their molecular structure. The introduction of this compound into organic semiconductors can influence their charge transport characteristics. The electron-withdrawing nature of the bromine atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the material. This tuning of energy levels is critical for optimizing the performance of organic electronic devices.

Derivatives of benzo[1,2-b:4,5-b']dithiophene, which contain bromine and sulfur atoms, are recognized as important building blocks for high-performance organic semiconductors. The bromine atoms act as reactive sites for synthesizing more complex conjugated molecules used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Although research specifically detailing the use of this compound in this area is limited, its structural similarity to these high-performance building blocks suggests its potential for creating novel organic electronic materials.

Role in the Synthesis of Optoelectronic and Photonic Materials

Optoelectronic and photonic materials interact with light and are essential for technologies like LEDs, lasers, and optical fibers. The incorporation of heavy atoms like bromine can influence the photophysical properties of materials, such as their ability to absorb and emit light. The presence of bromine in a molecule can enhance intersystem crossing, a process that can be useful in designing materials for applications like photodynamic therapy or phosphorescent organic light-emitting diodes (OLEDs).

While there is a lack of specific studies on the direct use of this compound in the synthesis of optoelectronic and photonic materials, the general principles of molecular design for these applications suggest its potential. For example, borazine-based materials have been investigated for their optoelectronic properties, and the functionalization of such materials with bromine-containing aromatic groups could be a strategy to tune their performance.

Surface Chemistry Applications: Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on the surface of a substrate. Thiols are well-known for their ability to form robust SAMs on noble metal surfaces such as gold, silver, and copper. These SAMs can be used to modify the surface properties of the metal, for example, to protect against corrosion, to control wetting, or to create platforms for biosensors.

The thiol group of this compound can act as an anchor to bind the molecule to a metal surface. The aromatic ring and the bromine atoms would then form the outer surface of the monolayer, dictating its properties. The bromine atoms could potentially be used for further chemical reactions on the surface, allowing for the creation of complex, functionalized interfaces.

Studies on the formation of SAMs from aromatic thiols on copper surfaces have shown that they can inhibit corrosion in alkaline solutions. While these studies did not specifically use this compound, they demonstrate the principle of using aromatic thiols for surface protection. The presence of bromine atoms on the benzene ring could further enhance the stability and functionality of the SAMs. For instance, SAMs of alkanethiols on copper have been shown to act as barrier films against oxidation.

The table below summarizes the potential applications and relevant research findings related to the compounds discussed in this article.

| Chemical Compound | Application Area | Key Research Findings/Potential |

| This compound | Functional Polymers, Organic Electronics, Surface Chemistry | Potential as a monomer precursor for thiol-ene polymerization and as a building block for functional polyarylenes. May be used to tune electronic properties in organic semiconductors and to form functional self-assembled monolayers on metal surfaces. |

| Thioacetic acid | Synthesis of Thiol-Modified Monomers | Used in the radical addition to allyl-modified precursors to synthesize thiol-functionalized monomers. |

| Polystyrene-block-poly(1,2-butadiene) | Block Copolymer Synthesis | Modified using thiol-ene "click" chemistry to create block copolymers for nanolithography. |

| Benzo[1,2-b:4,5-b']dithiophene derivatives | Organic Electronics | Important building blocks for high-performance organic semiconductors used in OFETs and OPVs. |

| Borazine derivatives | Optoelectronic Materials | Investigated for their potential in optoelectronic applications; functionalization can tune properties. |

| Alkanethiols | Self-Assembled Monolayers | Form robust SAMs on metal surfaces, providing corrosion protection and acting as barrier films against oxidation. |

| Aromatic Thiols | Self-Assembled Monolayers | Inhibit corrosion on copper surfaces in alkaline solutions. |

Emerging Research Frontiers and Future Prospects

Exploration of 2,4-Dibromobenzenethiol in Supramolecular Chemistry and Host-Guest Systems

The structure of this compound is particularly suited for the construction of complex supramolecular assemblies and host-guest systems. The thiol group can act as a hydrogen bond donor or acceptor, or coordinate with metal ions, while the bromine atoms are potential halogen bond donors. Halogen bonding is a highly directional non-covalent interaction that is increasingly used in crystal engineering and the design of functional materials. mdpi.com

The two bromine atoms on the this compound ring could direct the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. This controlled assembly is fundamental to creating novel materials with tailored properties, such as porous solids for gas storage or molecular sensors. Furthermore, the interplay between halogen bonding, hydrogen bonding from the thiol group, and π-π stacking of the benzene (B151609) rings could lead to the formation of sophisticated host-guest systems. These systems could be designed to selectively encapsulate small molecules, with potential applications in drug delivery, chemical separations, and catalysis.

Table 1: Potential Non-Covalent Interactions in this compound Assemblies

| Interaction Type | Participating Group(s) | Potential Role in Supramolecular Assembly |

|---|---|---|

| Halogen Bonding | C-Br | Directional control of crystal packing and network formation. |

| Hydrogen Bonding | S-H | Formation of chains or sheets; guest binding. |

| Metal Coordination | -SH (thiolate) | Creation of metallo-supramolecular structures. |

| π-π Stacking | Benzene Ring | Stabilization of layered structures. |

Integration of Green Chemistry Principles in Synthetic and Application Methodologies

Modern chemical synthesis increasingly emphasizes the principles of green chemistry to minimize environmental impact. rsc.orgmdpi.comresearchgate.net The synthesis and application of this compound and its derivatives are ripe for the integration of these principles. Traditional methods for synthesizing aryl thiols often involve harsh reagents and generate significant waste. Green alternatives could include the use of less hazardous solvents, such as water or ionic liquids, and the development of catalytic systems that operate under milder conditions. rsc.org

For instance, the synthesis of this compound could potentially be achieved through greener bromination techniques that avoid the use of hazardous molecular bromine, perhaps by generating the brominating agent in situ. nih.gov Similarly, reactions involving the thiol group could be performed using catalytic methods that improve atom economy and reduce the production of byproducts. rsc.org The use of microwave or ultrasound irradiation could also accelerate reactions, leading to energy savings and potentially higher yields. mdpi.comresearchgate.net

Table 2: Comparison of Traditional vs. Potential Green Synthetic Approaches for Aryl Thiols

| Aspect | Traditional Approach | Potential Green Approach |

|---|---|---|

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids. rsc.org |

| Reagents | Stoichiometric, often hazardous reagents | Catalytic systems, in situ generation of reagents. nih.gov |

| Energy | Prolonged heating | Microwave or ultrasonic assistance. mdpi.comresearchgate.net |

| Waste | Significant byproduct formation | High atom economy, recyclable catalysts. rsc.org |

Design of Advanced Catalytic Systems Utilizing this compound Motifs

The unique electronic and steric properties of this compound make it an interesting candidate for the development of advanced catalytic systems. The thiol group can readily bind to a variety of transition metal centers, forming the core of a catalyst. The two bromine atoms on the aromatic ring can then be used to tune the catalyst's properties.

Through cross-coupling reactions, the bromine atoms can be replaced with a wide range of other functional groups. This allows for the precise modification of the ligand's steric bulk and electronic character, which in turn influences the activity, selectivity, and stability of the final catalyst. For example, introducing bulky groups could create a specific chiral pocket around the metal center for asymmetric catalysis, while adding electron-donating or electron-withdrawing groups could modulate the metal's reactivity. This modular approach could lead to the development of highly specialized catalysts for a variety of organic transformations.

High-Throughput Screening and Combinatorial Approaches in Thiol Chemistry

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for discovering new molecules with desired properties, such as biological activity or specific material characteristics. nih.govnih.govdrugbank.commdpi.com this compound is an excellent scaffold for building combinatorial libraries due to its multiple reactive sites.

A large and diverse library of compounds can be generated by reacting the thiol group with various electrophiles, while simultaneously functionalizing the two bromo-positions through different cross-coupling reactions. For example, one could generate thousands of distinct compounds by reacting this compound with a hundred different alkyl halides and a hundred different boronic acids in a grid-like fashion. These libraries could then be rapidly screened for a wide range of applications. For example, they could be tested for their ability to inhibit a particular enzyme in a drug discovery program or for their properties as novel liquid crystals in materials science.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Beyond

The versatility of this compound lends itself to a wide range of interdisciplinary research applications, particularly at the intersection of chemistry and materials science. One of the most promising areas is the formation of self-assembled monolayers (SAMs) on metal surfaces, especially gold. The thiol group has a strong affinity for gold, allowing for the spontaneous formation of a highly ordered single layer of molecules on the surface.

The presence of the two bromine atoms on the benzene ring would impart unique properties to the SAM. These bromine atoms could serve as reactive handles for further chemical modification of the surface, allowing for the creation of complex, patterned surfaces. Such functionalized surfaces could have applications in biosensors, where specific biomolecules could be attached, or in nanoelectronics, where the electronic properties of the surface could be precisely controlled. The ability to tailor surface properties at the molecular level makes this compound a valuable tool for researchers working in nanotechnology, surface science, and biomedical engineering.

Q & A

Q. How to design biological activity studies for this compound derivatives?

- Methodological Answer : Synthesize analogs (e.g., replacing Br with Cl or modifying the thiol group) and screen against target enzymes (e.g., cysteine proteases). Use SPR (surface plasmon resonance) to measure binding affinity. Include cytotoxicity assays (e.g., MTT on HEK293 cells) to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.